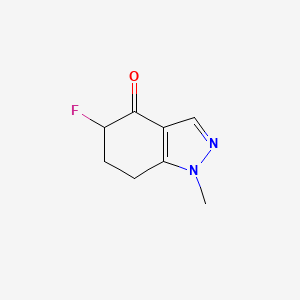

5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Description

Propriétés

IUPAC Name |

5-fluoro-1-methyl-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-11-7-3-2-6(9)8(12)5(7)4-10-11/h4,6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXBJUSXEWNOJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=O)C(CC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-fluoro-1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one with suitable reagents to form the desired compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol derivative .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one derivatives. For instance, certain derivatives have shown significant inhibition of cancer cell proliferation, particularly in liver cancer (HepG2) and cervical cancer (HeLa) cell lines. The mean growth percentage inhibition was reported as 54.25% and 38.44%, respectively, while showing minimal toxicity to normal fibroblasts .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human monocytic cell lines. This suggests a potential role in treating inflammatory diseases .

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties against various pathogens. The synthesized compounds were evaluated for their antibacterial and antifungal activities, showing promising results that warrant further exploration for therapeutic applications .

Case Study 1: Anticancer Activity

A study evaluated various derivatives of this compound against multiple cancer cell lines including NCI-H23 (non-small cell lung cancer), HCT-15 (colon cancer), and DU-145 (prostate cancer). The best-performing derivative showed over 90% inhibition of cell proliferation across these lines .

Case Study 2: Anti-inflammatory Research

In a controlled study involving rats with induced inflammation, a derivative exhibited a dose-dependent reduction in serum levels of TNF-alpha and IL-6. The compound's efficacy was comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent .

Mécanisme D'action

The mechanism of action of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Compounds

Table 1: Structural Features of Key Tetrahydroindazol-4-one Derivatives

Key Observations:

- Substituent Effects : The 5-fluoro and 1-methyl groups in the target compound reduce steric hindrance compared to bulkier benzylidene or phenyl substituents in analogs (I) and (II). Fluorine’s electronegativity may enhance dipole-dipole interactions and metabolic stability compared to chlorine in compound II .

Physicochemical and Crystallographic Properties

Table 2: Crystallographic Data Comparison

Key Findings:

- Unit Cell Variations : The shorter b-axis in compound II (8.6604 Å vs. 8.7177 Å in I) reflects tighter packing due to chlorine’s van der Waals radius compared to methyl .

- Intermolecular Interactions : Halogen substituents (Cl in II) introduce Cl⋯H contacts (12.9%), absent in methyl- or fluorine-substituted analogs. The target compound’s fluorine may exhibit weaker C-F⋯H interactions compared to Cl but stronger than H⋯H or C⋯H .

Activité Biologique

5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of viral infections and cancer treatment. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H9FN2O

- Molecular Weight : 168.17 g/mol

- CAS Number : 2229261-23-6

The primary target of this compound is the SARS-CoV-2 main protease (Mpro) . The compound inhibits this protease through molecular docking interactions, which prevents the virus from producing essential proteins necessary for its replication. This inhibition is crucial in reducing viral load and severity of COVID-19 infections.

Biochemical Pathways

The inhibition of SARS-CoV-2 Mpro affects the viral replication pathway significantly. By blocking the activity of this protease, the compound effectively disrupts the virus's ability to replicate and spread within host cells.

Antiviral Activity

Recent studies have demonstrated that this compound exhibits promising antiviral properties against SARS-CoV-2. The compound was identified through virtual screening and molecular dynamics simulations as a potential inhibitor with a favorable binding affinity to Mpro .

Anticancer Activity

Indazole derivatives have been reported to possess anticancer properties. Specifically, some studies indicate that compounds similar to this compound can inhibit cell growth in various neoplastic cell lines at micromolar concentrations. The mechanism often involves cell cycle arrest at the G0–G1 phase .

Study on Antiviral Efficacy

In a study evaluating various indazole derivatives for their antiviral activity against SARS-CoV-2, this compound was noted to significantly reduce viral replication in vitro. The IC50 value was determined to be in the low micromolar range .

Cancer Cell Line Inhibition

Another study focused on the cytotoxic effects of indazole derivatives on cancer cell lines demonstrated that this compound effectively inhibited proliferation in several human cancer cell lines with IC50 values ranging from 0.5 to 3 µM. This suggests a strong potential for therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 0.5 - 3.0 | Anticancer |

| Indazole derivative A | 0.8 - 2.0 | Antiviral |

| Indazole derivative B | 0.3 - 1.0 | Anticancer |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one with high purity and yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization and fluorination steps. Continuous flow reactors can enhance efficiency and scalability, while optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) is critical for yield and purity. For example, tetrahydroindazolone analogs have been synthesized using temperature-controlled cyclization in aprotic solvents like DMF or THF . Post-synthetic purification via column chromatography or recrystallization is recommended.

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the core structure and fluorine substitution. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives, as demonstrated in EPA DSSTox datasets for related tetrahydroindazolones .

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation pathways of this compound during multi-step synthesis?

- Methodological Answer : Isotopic labeling (e.g., ²H or ¹³C) at key positions can track intermediate transformations. Computational methods like Density Functional Theory (DFT) simulations model reaction energetics and transition states. For instance, analogous imidazolone syntheses have used DFT to identify rate-limiting steps, such as cyclization barriers . In situ monitoring via FT-IR or Raman spectroscopy further clarifies reaction dynamics .

Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally similar tetrahydroindazolone derivatives?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies are critical. Compare analogs with variations in substituents (e.g., methyl vs. ethyl groups) or saturation levels using standardized assays (e.g., enzyme inhibition or cell viability). For example, replacing the 1-methyl group with bulkier substituents in related compounds altered binding affinity to kinase targets, highlighting steric effects . Statistical meta-analysis of published data can also identify confounding variables (e.g., assay conditions).

Q. How should factorial design be applied to optimize the reaction parameters for synthesizing this compound?

- Methodological Answer : A full factorial design can evaluate interactions between variables like temperature (60–100°C), solvent (DMF, THF, acetonitrile), and catalyst concentration (0.1–1.0 mol%). Response surface methodology (RSM) then models non-linear relationships to predict optimal conditions. This approach has been used to maximize yields in heterocyclic syntheses, reducing trial-and-error experimentation .

Q. In what ways can theoretical frameworks guide the design of experiments for studying the pharmacological potential of this compound?

- Methodological Answer : Link hypotheses to established theories, such as enzyme inhibition kinetics or receptor-ligand docking models. For example, molecular docking simulations based on X-ray structures of target proteins (e.g., kinases or GPCRs) can prioritize derivatives for synthesis. Aligning with frameworks like the "lock-and-key" model ensures mechanistic relevance, as seen in angiotensin II receptor antagonist studies .

Data Contradiction Analysis

Q. How can researchers address discrepancies in solubility and stability data for this compound across studies?

- Methodological Answer : Standardize experimental conditions (e.g., pH, temperature, and solvent systems) and validate methods using reference compounds. For instance, differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) quantify hygroscopicity and polymorphic stability. Cross-lab reproducibility studies, as applied to imidazolone derivatives, can isolate methodological vs. compound-specific factors .

Experimental Design Considerations

Q. What role does solvent choice play in the catalytic hydrogenation of intermediates during this compound synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while protic solvents (e.g., ethanol) may accelerate hydrogenation but reduce selectivity. Solvent screening using a DoE approach identified THF as optimal for analogous tetrahydroindazolone reductions, balancing reaction rate and byproduct formation .

Theoretical and Methodological Frameworks

Q. How can researchers integrate computational chemistry into the study of this compound’s reactivity?

- Methodological Answer : Molecular dynamics (MD) simulations predict conformational flexibility, while time-dependent DFT (TD-DFT) models electronic transitions for UV-Vis spectral alignment. For fluorinated analogs, these methods have clarified substituent effects on electron density and reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.